molecular formula C15H30O2 B1614666 Hexyl nonanoate CAS No. 6561-39-3

Hexyl nonanoate

Cat. No.: B1614666
CAS No.: 6561-39-3
M. Wt: 242.4 g/mol
InChI Key: GPHBCFMWKGZPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl nonanoate, also known as hexyl nonan-1-oate or hexyl pelargonate, is a chemical compound with the molecular formula C15H30O2 . It has an average mass of 242.398 Da and a monoisotopic mass of 242.224579 Da . It is known to have a fresh vegetable fruity aroma .


Synthesis Analysis

This compound can be synthesized from nonanoyl chloride or nonanoic acid and the respective alcohols . In particular, it was found that the use of triethylamine as a co-solvent was necessary to avoid acid-mediated isomerization of the alkenes, which resulted in an inseparable mixture of products .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of nonanoyl chloride or nonanoic acid with the respective alcohols . The use of triethylamine as a co-solvent is necessary to avoid acid-mediated isomerization of the alkenes .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It is insoluble in water but soluble in non-polar solvents .

Scientific Research Applications

Antimicrobial Activity

Hexyl nonanoate, specifically in its (E)-3-hexenyl form, has shown significant antimicrobial activity. A study by Chakravorty et al. (2012) revealed that (E)-3-hexenyl nonanoate demonstrated the highest inhibition against Pseudomonas aeruginosa and exhibited broad-spectrum activity against various pathogens. This indicates its potential as an antimicrobial agent in various applications (Chakravorty, Rayner, Koning, Vuuren, Otterlo, & Otterlo, 2012).

Role in Ester Synthesis and Biocatalysis

This compound has been used as a model compound in the study of enzymatic and microbiological oxidation of nonanoic acid. Rajabi et al. (2014) synthesized a series of nonanoic acids, hydroxylated in various positions, to serve as standards for such studies. This research provides a foundation for understanding the reactions involving nonanoic acid and its derivatives, including this compound (Rajabi, Lanfranchi, Campo, & Panza, 2014).

Use in Biodegradable Polyesters

This compound's parent compound, nonanoic acid, has been studied for its potential in producing biodegradable polyesters. Brandl et al. (1988) explored the use of Pseudomonas oleovorans in synthesizing poly(β-hydroxyalkanoates) from nonanoic acid, suggesting that derivatives like this compound could play a role in the development of sustainable plastic alternatives (Brandl, Gross, Lenz, & Fuller, 1988).

Herbicidal Applications

The compound has been evaluated for its effectiveness as a bioherbicide in organic farming. Webber et al. (2010) examined ammonium nonanoate, a related compound, for its efficacy in controlling weeds in organic vegetable production, indicating potential applications for this compound in similar contexts (Webber, Shrefler, Brandenberger, Taylor, Carrier, & Shannon, 2010).

Pharmaceutical and Cosmetic Applications

Studies like Alonso et al. (2015) have investigated the dermal absorption profiles of antioxidant compounds, including derivatives of hexanoate and octanoate. These findings could be extrapolated to this compound, potentially making it useful in the development of skin-care products and pharmaceuticals (Alonso, Lucas, Barba, Martí, Rubio, Comelles, Morales, Coderch, & Parra, 2015).

Food Safety

This compound and related compounds have been explored for their ability to enhance food safety. Lanciotti et al. (2003) researched the use of hexanal and related compounds in improving the hygienic safety of minimally processed foods, suggesting a potential role for this compound in similar applications (Lanciotti, Belletti, Patrignani, Gianotti, Gardini, & Guerzoni, 2003).

Mechanism of Action

While the specific mechanism of action for Hexyl nonanoate is not explicitly mentioned in the sources, it is known that similar compounds demonstrate antimicrobial activity .

Properties

CAS No.

6561-39-3

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

IUPAC Name

hexyl nonanoate

InChI

InChI=1S/C15H30O2/c1-3-5-7-9-10-11-13-15(16)17-14-12-8-6-4-2/h3-14H2,1-2H3

InChI Key

GPHBCFMWKGZPRP-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCCCCCC

Canonical SMILES

CCCCCCCCC(=O)OCCCCCC

density

0.858-0.863 (20°)

6561-39-3

physical_description

Liquid;  Fresh vegetable fruity aroma

solubility

Insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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